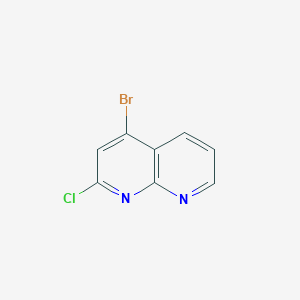

4-Bromo-2-chloro-1,8-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClN2 |

|---|---|

Molecular Weight |

243.49 g/mol |

IUPAC Name |

4-bromo-2-chloro-1,8-naphthyridine |

InChI |

InChI=1S/C8H4BrClN2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H |

InChI Key |

GVOVUGPOSVMWIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 4-Bromo-2-chloro-1,8-naphthyridine

[1][2][3][4]

Executive Summary

This compound is a high-value heteroaromatic scaffold used primarily in the development of kinase inhibitors and advanced pharmacological agents.[1][2][3] Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: the C2-chlorine and C4-bromine atoms possess distinct electronic environments, enabling sequential, regioselective functionalization.[1][2][3] This guide provides a comprehensive technical overview, including chemical identity, synthetic pathways, and validated experimental workflows for researchers in medicinal chemistry.

Chemical Identity & Physical Properties[2][3][5][6][7]

| Property | Data |

| CAS Number | 1823049-95-1 |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 243.49 g/mol |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Melting Point | 145–150 °C (Predicted/Analogous range) |

| SMILES | ClC1=NC2=C(C(Br)=CC=N2)C=C1 |

| InChI Key | KXSBJEOTLVRREX-UHFFFAOYSA-N (Isomer specific) |

Structural Analysis

The 1,8-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8.[3]

-

Position 2 (Cl): Adjacent to N1, this position is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (S

Ar). -

Position 4 (Br): Para to N1, this position is sterically distinct and electronically activated. The bromine atom serves as an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).[1][2][3]

Synthetic Pathways & Retrosynthesis[2][3]

The synthesis of 2,4-dihalo-1,8-naphthyridines typically proceeds through a hydroxy-intermediate, derived from 2-aminonicotinic acid derivatives.[1][2][3]

Retrosynthetic Logic

-

Precursor: 2-Chloro-4-hydroxy-1,8-naphthyridine or 2,4-Dihydroxy-1,8-naphthyridine.[1][3]

-

Core Formation: Condensation of 2-aminopyridine-3-carboxylates with malonate derivatives.[1][2][3]

Validated Synthetic Workflow (General Protocol)

Note: Due to the specific mixed-halogen nature, a stepwise halogenation is often required to ensure regioselectivity.[1][2][3]

Step 1: Formation of the Naphthyridine Core

React 2-aminonicotinic acid with malonic acid in the presence of POCl

Step 2: Regioselective Halogenation To achieve the mixed Cl/Br motif:

-

Chlorination: Treat the 2,4-dihydroxy intermediate with POCl

to generate 2,4-dichloro-1,8-naphthyridine . -

Selective Substitution (Finkelstein/Halex): While direct selective bromination is difficult, a common route to mixed halides involves treating the 2,4-dihydroxy precursor with a mixture of PBr

/POCl

Step 3: Purification Recrystallization from acetonitrile or column chromatography (Hexane/EtOAc gradient).

Figure 1: General synthetic pathway to 2,4-dihalo-1,8-naphthyridines. The mixed halide species requires precise control of halogenation agents.

Orthogonal Reactivity & Applications

The primary utility of CAS 1823049-95-1 is its ability to undergo sequential functionalization .[1][2] Researchers can exploit the reactivity difference between the C-Cl and C-Br bonds.[1][2][3]

A. Chemoselectivity Profile

-

Palladium-Catalyzed Coupling (C4-Br): The C-Br bond is weaker and undergoes oxidative addition with Pd(0) faster than the C-Cl bond.[1][2][3] This allows for selective Suzuki or Sonogashira coupling at the 4-position without disturbing the 2-chloro group.[1][2][3]

-

Nucleophilic Substitution (C2-Cl): The C2 position is highly activated by the adjacent pyridine nitrogen. S

Ar reactions with amines, alkoxides, or thiols occur readily at C2.

B. Experimental Protocol: Selective C4-Arylation (Suzuki Coupling)

Objective: Install an aryl group at C4 while retaining the C2-Cl handle.[1][2][3]

-

Reagents:

-

Procedure:

-

Degas solvents with N

for 15 mins. -

Combine reagents in a sealed tube.

-

Heat to 80 °C for 4–6 hours. Note: Avoid higher temps (>100 °C) to prevent hydrolysis of the C2-Cl.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO

.

-

-

Outcome: 4-Aryl-2-chloro-1,8-naphthyridine.

C. Experimental Protocol: C2-Amination (S Ar)

Objective: Displace C2-Cl with a primary amine.[1][2][3]

-

Reagents:

-

Procedure:

-

Stir at Room Temperature (RT) for 2 hours. If sluggish, heat to 60 °C.

-

Monitoring: TLC (50% EtOAc/Hex) should show rapid conversion.

-

-

Outcome: 2-Amino-4-bromo-1,8-naphthyridine.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351: Rinse cautiously with water |

| STOT-SE | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume |

Storage:

References

-

BLD Pharm. (2025).[4] Product Datasheet: this compound (CAS 1823049-95-1).[1][2][3][4] Retrieved from

-

PubChem. (2025).[5][6] Compound Summary: 4-Bromo-1,8-naphthyridine & Derivatives. National Library of Medicine. Retrieved from

- Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(11). (General synthetic grounding for naphthyridine scaffolds).

-

Fluorochem. (2025).[5] Safety Data Sheet: Halogenated Naphthyridines. Retrieved from [1]

Sources

- 1. 1190321-59-5|5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]

- 2. 1190321-08-4|3-Bromo-6-chloro-7-azaindole|BLD Pharm [bldpharm.com]

- 3. 1260880-09-8|5-Bromo-2-chloro-1,8-naphthyridine|BLD Pharm [bldpharm.com]

- 4. 942920-50-5|4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-1,8-naphthyridine | C8H5BrN2 | CID 12422527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1,8-naphthyridine | C8H5BrN2 | CID 12422527 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 4-Bromo-2-chloro-1,8-naphthyridine

[1][3][4]

Executive Summary

Compound: this compound

CAS: 1823049-95-1

Molecular Formula:

The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, serving as a pharmacophore for antibacterial (quinolone analogs), antiviral, and anticancer agents.[1][2][3][4] The 4-bromo-2-chloro derivative is particularly valuable because the distinct reactivity of the chlorine (C2,

This guide defines the spectroscopic fingerprint required to distinguish this specific isomer from its regioisomer (2-bromo-4-chloro-1,8-naphthyridine) and the bis-halogenated analogs.[1][2][3][4]

Structural Analysis & Numbering

Correct assignment requires adherence to IUPAC numbering for the 1,8-naphthyridine fused system.[1][2][3][4]

-

Ring A (Pyridine-like): Contains N1, C2(Cl), C3(H), C4(Br).[1][2][3][4]

-

Ring B (Pyridine-like): Contains N8, C7(H), C6(H), C5(H).[1][2][3]

Visualization: Structural Logic

Caption: Structural numbering and correlation to key spectroscopic markers.

Mass Spectrometry (MS)

The first validation step is Mass Spectrometry.[1][2][3][4] Unlike NMR, which requires interpretation, the MS isotopic pattern provides a binary confirmation of the mixed halogen state.[1][2][3]

Isotopic Fingerprint

For a molecule with one Chlorine (

| Ion | m/z (approx) | Composition | Rel.[1][2][3][4] Abundance (Theory) |

| M+ | 242 | 75% (Base Peak relative to cluster) | |

| M+2 | 244 | 100% (Dominant due to overlap) | |

| M+4 | 246 | 25% |

Technical Insight:

Nuclear Magnetic Resonance (NMR)[1][2][3][5][6][7]

Proton NMR ( H)

Solvent:

Based on the authoritative data for the 2,4-dichloro analog [1, 2], the 4-bromo-2-chloro isomer will display four distinct aromatic signals.

| Position | Proton | Multiplicity | Chemical Shift ( | Coupling ( | Assignment Logic |

| 7 | H-7 | dd | 9.15 – 9.25 | Most deshielded; | |

| 5 | H-5 | dd | 8.55 – 8.65 | ||

| 3 | H-3 | s | 7.80 – 8.00 | Singlet | |

| 6 | H-6 | dd (or m) | 7.60 – 7.70 |

Distinguishing Features:

-

H-3 Singlet: This peak is crucial.[1][2][3][4] It appears as a sharp singlet because there are no protons on C2 or C4 to couple with.[3][4]

-

H-7 vs H-5: H-7 is always further downfield (closer to 9.2 ppm) due to the direct proximity to the nitrogen lone pair.[1][2][3][4]

Carbon-13 NMR ( C)

Solvent:

This is the definitive method to distinguish 4-bromo-2-chloro from 2-bromo-4-chloro. The "Heavy Atom Effect" causes carbon atoms attached to Bromine to resonate significantly upfield (lower ppm) compared to those attached to Chlorine.[2][3][4]

| Carbon | Type | Shift ( | Diagnostic Note |

| C-2 | Quaternary (C-Cl) | 154.0 – 158.0 | |

| C-4 | Quaternary (C-Br) | 134.0 – 138.0 | Key Marker. Significantly upfield of C-2 due to Br heavy atom effect.[1][2][3][4] |

| C-7 | CH | 153.0 – 155.0 | |

| C-5 | CH | 136.0 – 138.0 | |

| C-8a | Quaternary | 155.0 – 160.0 | Bridgehead. |

| C-3 | CH | 124.0 – 126.0 | |

| C-6 | CH | 121.0 – 123.0 |

Validation Rule:

Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2][3][4]

While less specific for isomer differentiation, IR confirms the functional groups.[1][2][3][4]

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS. -

Acquisition:

Protocol B: Synthesis & Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound.

Caption: Workflow for the synthesis and sequential validation of the target compound.

References

-

ChemicalBook. (2025).[1][2][3][4] 2,4-Dichloro-1,8-naphthyridine NMR Spectrum and Properties. Link

-

Ferrarini, P. L., et al. (2000).[1][2][3][4] "Synthesis and biological evaluation of 1,8-naphthyridine derivatives." Journal of Heterocyclic Chemistry. (Provides baseline shifts for the 1,8-naphthyridine core).

-

Reich, H. J. (2024).[1][2][3][4] Structure Determination Using NMR: Chemical Shifts of Halogenated Aromatics. University of Wisconsin-Madison.[3][4] (Source for Heavy Atom Effect on

C). -

National Institutes of Health (NIH). (2023).[1][2][3][4] PubChem Compound Summary: 1,8-Naphthyridine derivatives. Link

Sources

- 1. 942920-50-5|4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]

- 2. 1190321-59-5|5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]

- 3. 1260880-09-8|5-Bromo-2-chloro-1,8-naphthyridine|BLD Pharm [bldpharm.com]

- 4. 1190321-08-4|3-Bromo-6-chloro-7-azaindole|BLD Pharm [bldpharm.com]

Potential Biological Activities of Novel 1,8-Naphthyridine Derivatives

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinolines and coumarins. While historically anchored by the antibacterial agent nalidixic acid, recent advancements have expanded its utility into oncology (Topoisomerase II inhibition), neuroprotection (AChE inhibition), and anti-inflammatory domains.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols for novel 1,8-naphthyridine derivatives.[1] It is designed to provide researchers with actionable insights for lead optimization and assay development.

Chemical Foundation & Synthetic Accessibility

The 1,8-naphthyridine core consists of a fused bicyclic system containing two nitrogen atoms at positions 1 and 8. Its planarity allows for effective DNA intercalation, while the nitrogen atoms serve as hydrogen bond acceptors, crucial for receptor binding.

The Friedländer Synthesis Protocol

The most robust method for constructing the 1,8-naphthyridine ring is the Friedländer condensation.[2] This route is preferred for its versatility in introducing substituents at the C-2 and C-3 positions.

Mechanism: The reaction involves the condensation of 2-aminonicotinaldehyde with an active methylene compound (e.g., ketones, keto-esters) in the presence of a base or acid catalyst.[3]

Step-by-Step Synthesis Protocol:

-

Reagents: 2-Aminonicotinaldehyde (1.0 eq), Active Methylene Compound (e.g., ethyl acetoacetate, 1.0 eq), Catalyst (e.g., piperidine or L-proline, 10 mol%), Solvent (Ethanol or Methanol).

-

Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF to obtain pure crystals.

-

Validation: Confirm structure via 1H-NMR (look for disappearance of aldehyde proton) and Mass Spectrometry.

Therapeutic Domain A: Antimicrobial Activity[2][4][5][6][7][8]

Mechanism of Action: DNA Gyrase & Topoisomerase IV Inhibition

Novel 1,8-naphthyridine derivatives function similarly to fluoroquinolones.[4][5] They stabilize the DNA-enzyme cleavage complex, preventing DNA religation and leading to double-strand breaks.

-

Target: Bacterial DNA Gyrase (Subunit A) and Topoisomerase IV.

-

Selectivity: High affinity for bacterial enzymes over human Topoisomerase II, though structural modifications can shift this selectivity (see Section 4).

Structure-Activity Relationship (SAR)[11]

-

N-1 Position: Substitution with small alkyl (ethyl) or cyclopropyl groups enhances potency against Gram-negative bacteria.

-

C-3 Position: A carboxylic acid is essential for binding to the DNA gyrase active site (via Mg2+ bridging). Novel derivatives replacing this with isosteric tetrazoles or oxadiazoles show retained activity with altered pharmacokinetic profiles.

-

C-6 Position: Introduction of a Fluorine atom significantly increases cell wall penetration and binding affinity (analogous to fluoroquinolones).

-

C-7 Position: Bulky basic groups (piperazine, pyrrolidine) improve the spectrum against Gram-positive organisms and reduce efflux pump susceptibility.

Visualization: SAR Landscape

Caption: SAR Map illustrating critical substitution sites on the 1,8-naphthyridine core for antimicrobial optimization.

Therapeutic Domain B: Anticancer Activity[1][2][3][5][7][12][13]

Mechanisms: Topoisomerase II Poisoning & Tubulin Polymerization

Unlike the antibacterial mode, anticancer derivatives often target mammalian Topoisomerase II (e.g., Vosaroxin) or inhibit tubulin polymerization, arresting cells in the G2/M phase.

-

Vosaroxin Analogues: Intercalate into DNA and inhibit mitochondrial function.

-

Tubulin Inhibitors: Derivatives with bulky aryl groups at C-2 or C-7 often bind to the colchicine site of tubulin.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol validates the antiproliferative potential of synthesized derivatives.[6]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at

cells/well in DMEM media. Incubate for 24h at 37°C, 5% CO2. -

Treatment: Add test compounds dissolved in DMSO at serial dilutions (e.g., 0.1 µM to 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Determine IC50 using non-linear regression analysis.

Therapeutic Domain C: Neuroprotection (Alzheimer’s Disease)[14]

Mechanism: Acetylcholinesterase (AChE) Inhibition

Novel 1,8-naphthyridines, particularly "Tacrine-hybrids," act as Multi-Target Directed Ligands (MTDLs). They simultaneously inhibit AChE (increasing acetylcholine levels) and block Voltage-Gated Calcium Channels (VGCCs), providing neuroprotection against excitotoxicity.

-

Key Structural Feature: A 4-aminoquinoline-like moiety fused or linked to the naphthyridine ring enhances affinity for the catalytic anionic site (CAS) of AChE.

Experimental Workflow: Antimicrobial Screening

To ensure data reliability, the following workflow integrates synthesis with biological validation.

Caption: Integrated workflow for the synthesis and biological validation of 1,8-naphthyridine derivatives.

Quantitative Data Summary (Representative)

Table 1 summarizes typical activity ranges for optimized 1,8-naphthyridine derivatives based on recent literature.

| Therapeutic Area | Key Substitution | Target | Typical Potency (IC50/MIC) | Reference |

| Antimicrobial | C-6 Fluoro, C-7 Piperazine | DNA Gyrase | MIC: 0.5 - 4.0 µg/mL | [1, 3] |

| Anticancer | C-3 Carboxamide | Topoisomerase II | IC50: 0.4 - 1.5 µM | [2, 5] |

| Neuroprotective | Tacrine Hybrid | AChE / BuChE | IC50: 10 - 100 nM | [4] |

Future Outlook

The future of 1,8-naphthyridine research lies in hybridization . Covalent linking of the naphthyridine core with other pharmacophores (e.g., artemisinin for malaria, chalcones for cancer) is yielding compounds with dual mechanisms of action, reducing the likelihood of drug resistance. Furthermore, the scaffold's fluorescence properties are being exploited to create "theranostic" agents that can simultaneously treat and image disease sites.

References

-

National Institutes of Health (NIH). "Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents." PubMed. [Link]

-

MDPI. "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals. [Link]

-

Herald Scholarly Open Access. "The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease." Journal of Alzheimer's & Neurodegenerative Diseases. [Link]

-

Taylor & Francis. "Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

An In-Depth Technical Guide to 4-Bromo-2-chloro-1,8-naphthyridine for Advanced Research and Development

The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry and materials science, serving as the core structure for numerous bioactive compounds.[1][2] As a bioisostere of quinoline, this nitrogen-containing bicyclic system has been integral to the development of therapeutics ranging from antimicrobial agents like nalidixic acid to anticancer drugs such as vosaroxin.[1][3] The versatility of the 1,8-naphthyridine core allows for functionalization at various positions, enabling the fine-tuning of pharmacological and physicochemical properties. This has led to its exploration in a wide array of therapeutic areas, including neurodegenerative disorders, HIV inhibition, and anti-inflammatory applications.[1][3][4]

This compound (CAS No. 902837-40-5) is a key chemical intermediate that provides researchers with two distinct and orthogonally reactive sites. The chlorine and bromine atoms can be selectively targeted in cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the sequential and controlled introduction of diverse molecular fragments. This strategic positioning of two different halogens makes it an exceptionally valuable building block for constructing complex molecular architectures and generating libraries of novel compounds for drug discovery and materials science applications.

Commercial Availability and Procurement

The procurement of high-purity starting materials is a critical first step in any research campaign. This compound is available from several specialized chemical suppliers. When selecting a vendor, researchers should consider not only the list price but also the stated purity, availability of stock, and the comprehensiveness of the supplied analytical data (e.g., NMR, HPLC).

Below is a comparative table of commercial suppliers for this compound. Please note that stock levels and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Code | Purity | Pack Sizes Offered | Stock Status (Example) |

| Fluorochem | F211832 | 98% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g | In Stock (China)[5] |

| Echemi (via various traders) | N/A | Typically ≥99.00% | Varies by trader | Varies[6] |

| Shanghai Labellx Biopharmatech | N/A | Varies | Varies | Varies[6] |

| Hangzhou Leap Chem Co., Ltd. | N/A | ≥99.00% | Varies | Varies[6] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 902837-40-5 | [5][6] |

| Molecular Formula | C₈H₄BrClN₂ | [5][6][7] |

| Molecular Weight | 243.49 g/mol | [6] |

| Monoisotopic Mass | 241.92464 Da | [7] |

| Appearance | Solid (form may vary) | N/A |

| Boiling Point | 324.9°C at 760 mmHg | [6] |

| Density | 1.762 g/cm³ | [6] |

| Flash Point | 150.3°C | [6] |

| InChI Key | KXSBJEOTLVRREX-UHFFFAOYSA-N | [5][7] |

| SMILES | ClC1=CC=C2C=C(Br)C=NC2=N1 | [5][7] |

Spectroscopic Characterization: While specific spectra for each commercial batch should be obtained from the supplier, the expected spectroscopic signatures for this compound would include:

-

¹H NMR: A set of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the four protons on the naphthyridine core. The specific chemical shifts and coupling constants would be diagnostic of the substitution pattern.

-

¹³C NMR: Eight distinct signals corresponding to the carbon atoms of the bicyclic system. The carbons attached to the halogens and nitrogen atoms would show characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom (M, M+2, M+4 peaks). The exact mass should align with the calculated value.[7]

-

Infrared (IR) Spectroscopy: Characteristic peaks for C=C and C=N stretching vibrations within the aromatic system.

Synthesis and Reactivity Overview

The synthesis of the 1,8-naphthyridine core is often achieved through established methodologies like the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an activated methylene group.[8] Recent advancements have focused on developing greener and more efficient synthetic routes, sometimes utilizing water as a solvent or employing novel catalysts.[8][9]

The primary utility of this compound in synthetic chemistry lies in its capacity for sequential, site-selective cross-coupling reactions. The differential reactivity of the C-Cl and C-Br bonds under various catalytic conditions (typically Palladium- or Copper-catalyzed) allows for a stepwise elaboration of the scaffold. For instance, a Suzuki coupling might be performed selectively at the more reactive C-Br position, followed by a subsequent amination or alkynylation at the C-Cl position.

Caption: A generalized workflow for the sequential functionalization of this compound.

Applications in Research and Drug Development

The 1,8-naphthyridine nucleus is a cornerstone of many biologically active molecules.[1][10] Its derivatives have demonstrated a vast range of pharmacological activities, making this compound a valuable starting point for medicinal chemistry programs.[3]

-

Antimicrobial Agents: This is the most established application, beginning with nalidixic acid and evolving to potent fluoroquinolones.[1] New derivatives continue to be explored for activity against drug-resistant bacterial strains.[10][11]

-

Anticancer Agents: The scaffold is found in compounds designed to inhibit tubulin polymerization or act as topoisomerase II inhibitors.[1][11] The ability to introduce diverse substituents via the chloro and bromo handles is crucial for exploring structure-activity relationships (SAR) in this area.

-

Antitubercular Activity: Recent studies have identified novel 1,8-naphthyridine derivatives with potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[1][10]

-

Neurodegenerative Diseases: The structural versatility of 1,8-naphthyridines has led to their investigation for treating conditions like Alzheimer's disease.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Handling: Use in a well-ventilated area, preferably a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Avoid formation of dust and aerosols.[6] Wash hands thoroughly after handling.[12]

-

Hazards: May cause skin, eye, and respiratory irritation.[6] May be harmful if swallowed or inhaled.[12][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for a selective Suzuki-Miyaura cross-coupling reaction at the C4-bromo position of this compound.

Objective: To synthesize a 4-aryl-2-chloro-1,8-naphthyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the corresponding arylboronic acid, and sodium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the [Pd(PPh₃)₄] catalyst to the flask.

-

Add the degassed solvent mixture (Dioxane:Water) via syringe.

-

Heat the reaction mixture to 80-90°C and stir vigorously under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-2-chloro-1,8-naphthyridine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

-

4-Chloro-1,8-naphthyridin-2(1H)-one | CAS 59514-93-1. AMERICAN ELEMENTS. [Link]

-

4-Bromo-1,8-naphthyridine | C8H5BrN2. PubChem. [Link]

-

SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF. ResearchGate. [Link]

-

Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. [Link]

-

Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [Link]

-

Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures. [Link]

-

6-bromo-2-chloro-1,8-naphthyridine. PubChemLite. [Link]

-

4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies | Request PDF. ResearchGate. [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. kthmcollege.ac.in [kthmcollege.ac.in]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - 6-bromo-2-chloro-1,8-naphthyridine (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 11. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Advanced Technical Guide: Friedländer Synthesis of Substituted 1,8-Naphthyridines

Executive Summary

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for critical therapeutics including Nalidixic acid (antibacterial), Gemifloxacin (antibacterial), and Vosaroxin (anticancer).[1] While multiple synthetic routes exist, the Friedländer synthesis remains the most versatile and atom-economical method for constructing substituted 1,8-naphthyridines.

This guide moves beyond standard textbook definitions to provide a rigorous, field-tested technical analysis of the Friedländer condensation applied specifically to 1,8-naphthyridines. It focuses on modern, high-yield "green" protocols (Ionic Liquids, Aqueous Media) and solid-state mechanochemistry, contrasting them with classical methods to empower researchers with scalable, self-validating workflows.

Part 1: Mechanistic Foundation & Causality

The Friedländer synthesis of 1,8-naphthyridines involves the condensation of 2-aminonicotinaldehyde (or 2-amino-3-acylpyridines) with a carbonyl compound containing a reactive

The Reaction Pathway

Unlike the synthesis of quinolines (which uses 2-aminobenzaldehyde), the use of 2-aminonicotinaldehyde introduces specific electronic constraints due to the pyridine ring's electron-withdrawing nature.

-

Imine Formation vs. Aldol Condensation:

-

Path A (Kinetic): Nucleophilic attack of the amino group on the ketone carbonyl to form a Schiff base (imine), followed by intramolecular aldol condensation.

-

Path B (Thermodynamic): Base-catalyzed aldol condensation between the aldehyde of the nicotinaldehyde and the

-carbon of the ketone, followed by cyclization. -

Insight: Under basic catalysis (e.g., hydroxide or ionic liquids), Path B is often favored, leading to high regioselectivity where the aldehyde reacts with the less hindered

-proton.

-

-

Regioselectivity Control:

Mechanistic Visualization

Caption: Dual-pathway mechanism of the Friedländer synthesis. Base catalysis typically favors the Aldol route (Path B), enhancing regioselectivity.

Part 2: Synthetic Strategies & Catalysis[1][4][5][6]

Classical methods utilizing refluxing ethanolic KOH or concentrated acids often suffer from long reaction times and harsh workups.[4] Modern drug development demands greener, faster, and more selective protocols.[4]

Strategy A: Aqueous Phase Synthesis with Ionic Liquids (Best Practice)

Using Choline Hydroxide (ChOH) as a catalyst in water represents the state-of-the-art "green" approach.[1][4]

-

Why it works: ChOH acts as a dual-activation catalyst.[4] The hydroxide ion activates the methylene proton, while the cholinium cation stabilizes the transition state via hydrogen bonding.[4]

-

Advantages: Water is the solvent (hydrophobic effect accelerates reaction), high yields (>90%), and the catalyst is biodegradable.

Strategy B: Solid-State Mechanochemistry

Using Cerium(III) Chloride (CeCl3·7H2O) or Ammonium Sulphamate in solvent-free grinding conditions.[4]

-

Why it works: Mechanical energy overcomes the activation barrier.[4] Ce(III) acts as a mild Lewis acid, activating the carbonyl oxygen without polymerizing the sensitive aldehyde.[4]

-

Advantages: Rapid (<10 mins), no solvent waste, easy workup.

Part 3: Experimental Protocols

Protocol 1: Gram-Scale Synthesis in Water (Choline Hydroxide)

Target Audience: Process Chemists requiring scalability and eco-compliance.

Materials:

-

Active Methylene Compound (e.g., Acetone, Acetophenone) (1.0 - 1.5 eq)

-

Choline Hydroxide (45 wt% in water)[5]

Step-by-Step Methodology:

-

Charge: In a round-bottom flask, suspend 2-aminonicotinaldehyde (10 mmol, 1.22 g) in water (10 mL).

-

Addition: Add the ketone (10-15 mmol). Note: Use excess for volatile ketones like acetone.[4]

-

Catalysis: Add Choline Hydroxide (1 mol%, ~30 µL of 45% soln).

-

Reaction: Stir vigorously at 50°C (or room temperature for highly reactive substrates) for 2–6 hours.

-

Workup: Cool to room temperature. The product often precipitates as a solid.[4]

-

If Solid: Filter, wash with cold water, and dry.[4]

-

If Oily: Extract with Ethyl Acetate (3 x 20 mL), dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3][4]

Protocol 2: Solvent-Free Mechanochemical Synthesis

Target Audience: Discovery Chemists requiring rapid library generation.[4]

Materials:

-

Ketone (1.0 eq)

Step-by-Step Methodology:

-

Combine: Place 2-aminonicotinaldehyde (1 mmol) and the ketone (1 mmol) in a mortar.

-

Grind: Grind the mixture vigorously with a pestle for 5–10 minutes .

-

Observation: The mixture will typically become a paste or sticky solid as the reaction releases water and proceeds.[4]

-

-

Quench: Add cold water (10 mL) to the mortar and triturate the solid.

-

Isolation: Filter the solid product. The catalyst (CeCl3) dissolves in the aqueous filtrate (and can be recovered).[4]

-

Yield: Typically 85–96% isolated yield without chromatography.[4]

Part 4: Data Summary & Comparative Analysis

Table 1: Catalyst Efficiency Comparison for 2-Methyl-1,8-Naphthyridine Synthesis

| Catalyst System | Solvent | Temp (°C) | Time | Yield (%) | Green Score |

| Choline Hydroxide (1 mol%) | Water | 50 | 2-6 h | 92-95 | High |

| CeCl3[4]·7H2O (1 eq) | None (Grind) | RT | 5-10 min | 90-94 | High |

| Ammonium Sulphamate | None (Grind) | RT | 10 min | 85-90 | High |

| KOH (20%) | Ethanol | Reflux | 4-8 h | 70-80 | Low |

| Sulfuric Acid (Cat.) | Acetic Acid | Reflux | 2-5 h | 65-75 | Low |

Data aggregated from BenchChem protocols and recent literature [1, 2, 4].

Part 5: Workflow Optimization & Decision Matrix

To ensure experimental success, use the following logic flow to select the appropriate protocol based on your substrate availability and stability.

Caption: Decision matrix for selecting the optimal Friedländer protocol based on substrate physical state and reaction scale.

References

-

BenchChem. Application Notes and Protocols for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives.

-

Mogilaiah, K., et al. CeCl3[4]·7H2O Catalyzed Friedländer Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions.[4][5] Indian Journal of Heterocyclic Chemistry, 2015.[4]

-

Dormer, P. G., et al. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts.[4][7] Journal of Organic Chemistry, 2003.[4][7]

-

Sridhar, M., et al. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited.[4] ACS Omega, 2021.[4]

-

Leonard, J. T., et al. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements. Future Medicinal Chemistry, 2021.[4][8]

Sources

- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. connectjournals.com [connectjournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 8. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities allow for potent interactions with various biological targets. The targeted functionalization of this scaffold is therefore of paramount importance in the development of novel therapeutics and functional materials. 4-Bromo-2-chloro-1,8-naphthyridine serves as a versatile and strategic building block, offering two distinct halogenated sites for sequential, regioselective cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, provides a powerful and adaptable method for introducing a wide array of carbon-based substituents onto this valuable scaffold.[1][2]

This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to this compound, with a focus on achieving selective functionalization at the C-4 position. We will delve into the mechanistic underpinnings of this selectivity, present detailed experimental protocols, and offer field-proven insights to ensure reproducible and high-yielding transformations.

Mechanistic Insights: Achieving Regioselectivity

The success of a regioselective Suzuki coupling on a dihalogenated substrate like this compound hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[3][4] The key steps are oxidative addition, transmetalation, and reductive elimination.

The critical step for regioselectivity is the initial oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen bond. The reactivity of halogens in this step typically follows the trend: C-I > C-Br > C-OTf >> C-Cl.[3] For this compound, the carbon-bromine (C-Br) bond at the C-4 position is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond at the C-2 position. This inherent difference in bond strength allows for the selective formation of the C-4 coupled product, leaving the C-2 chloro-substituent intact for potential subsequent transformations.

The choice of palladium catalyst, ligand, and base is crucial in modulating the reactivity and stability of the catalytic species, thereby ensuring a clean and efficient reaction at the desired position. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step and stabilize the palladium intermediates.[5]

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle for the selective Suzuki-Miyaura coupling at the C-4 position of this compound.

Caption: Catalytic cycle for C-4 selective Suzuki coupling.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of specific parameters may be necessary for different boronic acids or for scaling up the reaction.

Materials and Reagents

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere techniques (Schlenk flask, condenser, etc.)

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical small-scale reaction.

1. Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

2. Inert Atmosphere:

-

Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

3. Solvent Addition:

-

Through the septum, add the degassed solvent system via syringe. A common and effective solvent mixture is 1,4-dioxane and water in a 4:1 ratio. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting naphthyridine.

4. Reaction:

-

With the inert gas line connected to a bubbler, place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-24 hours).

5. Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

6. Purification:

-

The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloro-1,8-naphthyridine.

Workflow for Protocol Execution

Caption: Step-by-step experimental workflow.

Data Summary: Exemplary Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on protocols for analogous dihalopyridines and related heterocycles.[6][7]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%)* |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 8 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 95 | 16 | 82-92 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 14 | 88-96 |

| 5 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 10 | 75-85 |

*Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction scale.

Troubleshooting and Key Considerations

-

Catalyst Deactivation: The nitrogen atoms in the 1,8-naphthyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation. If the reaction stalls, the addition of a fresh portion of the catalyst may be beneficial. The use of bulky ligands can often mitigate this issue.

-

Homocoupling of Boronic Acid: The presence of oxygen can lead to the unwanted homocoupling of the boronic acid. Ensuring a thoroughly degassed solvent and a properly maintained inert atmosphere is critical.

-

Low Yields: If yields are consistently low, consider screening different bases, solvents, and catalyst/ligand combinations. For some challenging substrates, more specialized ligands like SPhos or XPhos may be required.[8]

-

Purification Challenges: The polarity of the 1,8-naphthyridine products may require careful selection of the eluent system for column chromatography.

Conclusion

The Suzuki-Miyaura coupling reaction is a highly effective and reliable method for the selective functionalization of this compound at the C-4 position. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, a wide range of aryl and heteroaryl groups can be introduced, providing access to a diverse library of novel compounds for drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

-

A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Tetrahedron Letters. 2003.

-

Functionalization of 4-bromobenzo[c][9][10]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journal of Organic Chemistry. 2019.

-

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry.

-

Palladium-catalyzed Cross-coupling Reactions. Aldrichimica Acta.

-

Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. 2000.

-

Suzuki reaction. Wikipedia.

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. 2020.

-

Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society. 2020.

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. 2021.

-

Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Chemical Communications. 2013.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts.

-

Suzuki Coupling. Organic Chemistry Portal.

-

Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.

-

Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT.

-

2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

-

Regioselective synthesis of functionalized[1][11]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. 2015.

-

Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry – A European Journal. 2018.

-

Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions. 2014.

-

A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications. 2006.

-

PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. CORE.

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. 2020.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme.de [thieme.de]

- 9. d-nb.info [d-nb.info]

- 10. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides [organic-chemistry.org]

Application Note: Precision Synthesis of n-Type Organic Semiconductors Using 4-Bromo-2-chloro-1,8-naphthyridine

This Application Note is designed for researchers in organic electronics and medicinal chemistry, focusing on the precision synthesis of electron-deficient building blocks.

Executive Summary

The 1,8-naphthyridine scaffold is a premier electron-deficient heterocycle used to lower the LUMO (Lowest Unoccupied Molecular Orbital) levels in organic semiconductors. However, constructing asymmetric derivatives using the symmetric 2,7- or 2,4-dichloro precursors often leads to inseparable mixtures of regioisomers.

4-Bromo-2-chloro-1,8-naphthyridine serves as a "regio-locking" scaffold. By exploiting the significant bond dissociation energy (BDE) difference between C–Br and C–Cl, researchers can execute orthogonal cross-coupling reactions. This guide details the protocol for Sequential Site-Selective Functionalization , enabling the synthesis of complex A-D-A (Acceptor-Donor-Acceptor) or D-A-D architectures with >95% regiocontrol.

Chemical Profile & Reactivity Logic

The Selectivity Hierarchy

The utility of this scaffold rests on the distinct reactivity profiles of the C4 and C2 positions.

| Position | Substituent | Reactivity Mode | Relative Reactivity (Pd-Catalysis) | Mechanistic Driver |

| C4 | Bromine (-Br) | Primary Coupling Site | High ( | Faster oxidative addition of Pd(0) into the weaker C–Br bond. |

| C2 | Chlorine (-Cl) | Secondary Coupling Site | Low (Latent) | Stronger C–Cl bond requires activated ligands (e.g., SPhos, XPhos) or higher temperatures. |

Strategic Advantage: This allows the installation of a bulky or sensitive donor at C4 under mild conditions, followed by a second, harsher coupling at C2, without protecting groups.

Synthetic Workflow Visualization

The following diagram illustrates the sequential functionalization pathway, moving from the core scaffold to a final Donor-Acceptor-Donor (D-A-D) TADF emitter.

Caption: Figure 1. Orthogonal functionalization workflow exploiting the C-Br vs. C-Cl reactivity gap.

Detailed Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install the first aryl group at the C4 position without disturbing the C2-chloride.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: 4-(Diphenylamino)phenylboronic acid (1.1 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: Toluene:Ethanol (4:1 v/v) - Degassed

Step-by-Step Procedure:

-

Setup: In a glovebox or under Argon stream, charge a Schlenk flask with the substrate, boronic acid, and Pd(PPh₃)₄.

-

Solvent Addition: Add the degassed Toluene/Ethanol mixture.

-

Activation: Add the aqueous Na₂CO₃ solution.

-

Reaction: Heat the mixture to 60–70°C (Oil bath temperature).

-

Critical Note: Do NOT exceed 80°C. Higher temperatures may initiate minor oxidative addition at the C2-Cl bond, leading to bis-coupling byproducts.

-

-

Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 8:2) or LC-MS.[1] The starting material (Br-species) should disappear within 4–6 hours.

-

Workup: Cool to RT. Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography. The mono-coupled product is typically less polar than the starting material.

Self-Validation Check:

-

¹H NMR: Look for the disappearance of the C4-H signal (if applicable) or the shift of adjacent protons. The C2-Cl moiety remains intact, verified by mass spectrometry (Isotope pattern showing single Chlorine: 3:1 ratio of M:M+2).

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: Replace the remaining C2-chloride with a carbazole donor to complete the D-A architecture.

Reagents:

-

Intermediate: 4-Aryl-2-chloro-1,8-naphthyridine (from Protocol A) (1.0 equiv)

-

Nucleophile: Carbazole (1.2 equiv)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

Ligand: SPhos or XPhos (4 mol%) - Electron-rich ligands are required to activate the C-Cl bond.

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: Anhydrous Xylene or Toluene.

Step-by-Step Procedure:

-

Pre-complexation: In a vial, mix Pd₂(dba)₃ and SPhos in a small amount of solvent and stir for 10 mins to form the active catalytic species.

-

Reaction Assembly: Add the Intermediate, Carbazole, and NaOtBu to a pressure vial. Add the catalyst solution.

-

Reaction: Seal the vial and heat to 110°C for 12–24 hours.

-

Why this temp? The C2-Cl bond on the naphthyridine ring is electronically deactivated relative to the C4-Br. High thermal energy and bulky, electron-rich ligands are necessary to facilitate oxidative addition.

-

-

Workup: Filter through a celite pad to remove Palladium black. Concentrate the filtrate.

-

Purification: Recrystallization from Toluene/Hexane is often sufficient for semiconductor-grade purity (>99.5%).

Data Summary & Troubleshooting

Comparative Reactivity Data

| Condition | Target Bond | Catalyst System | Temp | Yield (Isolated) | Selectivity |

| Cond. A | C4–Br | Pd(PPh₃)₄ / Na₂CO₃ | 65°C | 88% | >98:2 (Mono:Bis) |

| Cond. B | C2–Cl | Pd(OAc)₂ / PPh₃ | 80°C | <10% | Poor Conversion |

| Cond. C | C2–Cl | Pd₂(dba)₃ / SPhos | 110°C | 92% | Full Conversion |

Troubleshooting Guide

-

Problem: Formation of bis-coupled product during Step 1.

-

Root Cause: Temperature too high or catalyst too active (e.g., using SPhos in step 1).

-

Solution: Switch to Pd(PPh₃)₄ (less active phosphine) and strictly control temp <70°C.

-

-

Problem: Dehalogenation (Hydrodebromination).

-

Root Cause: Solvent containing active hydrides or trace water in non-aqueous protocols.

-

Solution: Use strictly degassed, anhydrous solvents.

-

Application Case Study: Blue TADF Emitter

Target Molecule: 2-(9H-Carbazol-9-yl)-4-(4-(diphenylamino)phenyl)-1,8-naphthyridine.

By using the 4-bromo-2-chloro scaffold, researchers can position the weaker donor (diphenylamine) at C4 and the stronger donor (carbazole) at C2.

-

Mechanism: The 1,8-naphthyridine core acts as the electron acceptor.

-

Result: The spatial separation of the HOMO (localized on donors) and LUMO (localized on naphthyridine) minimizes the singlet-triplet energy gap (

), facilitating Thermally Activated Delayed Fluorescence (TADF).

References

-

Reactivity of Naphthyridines in OLEDs

- Su, S.-J., et al. "Highly Efficient Electron-Transporting/Injecting and Thermally Stable Naphthyridines for Organic Electrophosphorescent Devices.

-

General Suzuki Coupling Selectivity (Halogenated Heterocycles)

- Handy, S. T., & Zhang, Y. "Suzuki cross-coupling of dihaloheterocycles: A general study of regioselectivity." Tetrahedron, 2006.

- Note: Establishes the Br > Cl reactivity hierarchy in electron-deficient rings.

-

Buchwald-Hartwig Protocols for Chlorides

- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

-

1,8-Naphthyridine Synthesis (Friedlander Method)

- Gladysz, J. A., et al.

Sources

Application Notes and Protocols for Selective Reaction at the 2-Chloro Position of 4-Bromo-2-chloro-1,8-naphthyridine

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1][2] The ability to selectively functionalize different positions of this ring system is crucial for the development of novel derivatives with tailored properties. 4-Bromo-2-chloro-1,8-naphthyridine presents a unique synthetic challenge and opportunity, possessing two distinct halogen atoms with differential reactivity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on strategies to achieve selective chemical transformations at the 2-chloro position, while preserving the 4-bromo substituent for subsequent modifications.

The key to achieving this selectivity lies in understanding the principles of orthogonal reactivity, primarily in the context of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The Principle of Regioselectivity: A Dichotomy of Reactivity

The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of selective functionalization. Two primary classes of reactions are considered: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, each governed by distinct electronic and mechanistic principles.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[3] The reactivity trend for halogens in this step is generally I > Br > Cl > F .[3] This is attributed to the decreasing strength of the C-X bond down the group, with the C-Br bond being weaker and thus more readily cleaved than the C-Cl bond.[4]

Therefore, to achieve a selective reaction at the less reactive 2-chloro position in the presence of the more reactive 4-bromo position, more forcing reaction conditions and specialized catalyst systems are typically required. These systems often employ bulky, electron-rich phosphine ligands that facilitate the oxidative addition to the stronger C-Cl bond.[5][6]

Nucleophilic Aromatic Substitution (SNAr)

Conversely, in nucleophilic aromatic substitution (SNAr), the reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[7][8] The rate of this reaction is influenced by the ability of the aromatic ring to stabilize the negative charge and the leaving group ability of the halide. For SNAr, the reactivity trend is often the reverse of that in cross-coupling reactions: F > Cl > Br > I .[3][9] This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state.[3]

The electron-withdrawing nature of the nitrogen atoms in the 1,8-naphthyridine ring activates the 2- and 4-positions towards nucleophilic attack.[3] This inherent electronic property makes SNAr a viable strategy for selective functionalization at the 2-chloro position.

Workflow for Selective Functionalization

The following diagram illustrates the strategic approach to selectively functionalize the 2-chloro position of this compound.

Caption: Strategic workflow for selective C2 functionalization.

Protocols for Selective Reaction at the 2-Chloro Position

The following protocols are designed as a starting point for achieving selective functionalization at the 2-chloro position of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Chloro Position

This protocol is designed to favor C-C bond formation at the less reactive 2-chloro position. The choice of a highly active catalyst system is critical.[10]

Reaction Scheme: this compound + R-B(OH)₂ → 4-Bromo-2-R-1,8-naphthyridine

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ (2.5 mol%) | A common and effective Pd(0) source. |

| Ligand | SPhos or XPhos (6 mol%) | Bulky, electron-rich biaryl phosphine ligands are known to facilitate the challenging oxidative addition to aryl chlorides. |

| Base | K₃PO₄ (2.5 equiv.) | A strong, non-nucleophilic base suitable for Suzuki couplings. |

| Boronic Acid | 1.5 equiv. | A slight excess ensures complete consumption of the starting material. |

| Solvent | Toluene/H₂O (5:1) or Dioxane/H₂O (5:1) | Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. |

| Temperature | 100-120 °C | Higher temperatures are generally required to activate the C-Cl bond. |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.5 equiv.).

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2.5 mol%) and the phosphine ligand (6 mol%) in the anhydrous, degassed organic solvent.

-

Add the catalyst solution to the Schlenk flask, followed by the degassed water.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the 2-Chloro Position

This protocol aims to selectively form a C-N bond at the 2-chloro position. The use of specialized ligands is key to success.[11][12]

Reaction Scheme: this compound + R¹R²NH → 4-Bromo-2-(NR¹R²)-1,8-naphthyridine

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | A common and air-stable Pd(II) precatalyst. |

| Ligand | BrettPhos or RuPhos (4 mol%) | Highly active ligands designed for the amination of aryl chlorides.[12] |

| Base | NaOt-Bu or K₂CO₃ (2.0 equiv.) | A strong, non-nucleophilic base is required for the deprotonation of the amine. |

| Amine | 1.2 equiv. | A slight excess is used to drive the reaction to completion. |

| Solvent | Dioxane or Toluene | Anhydrous, degassed solvents are essential. |

| Temperature | 100-110 °C | Elevated temperatures are necessary for C-Cl bond activation. |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |

Step-by-Step Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (2.0 equiv.).

-

In a separate vial, add Pd(OAc)₂ (2 mol%) and the ligand (4 mol%) to the anhydrous, degassed solvent and stir for 10 minutes to form the active catalyst.

-

Transfer the catalyst solution to the reaction flask.

-

Heat the mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling, dilute the reaction with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by flash column chromatography.

Protocol 3: Selective Sonogashira Coupling at the 2-Chloro Position

This protocol facilitates the formation of a C-C triple bond at the 2-chloro position. A copper(I) co-catalyst is typically employed.[13][14]

Reaction Scheme: this compound + R-C≡CH → 4-Bromo-2-(C≡C-R)-1,8-naphthyridine

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A standard and effective catalyst for Sonogashira couplings. |

| Copper Co-catalyst | CuI (5 mol%) | Facilitates the transmetalation step with the alkyne. |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv.) | Acts as both a base and a solvent in some cases. |

| Terminal Alkyne | 1.5 equiv. | A slight excess is recommended. |

| Solvent | DMF or THF | Anhydrous and degassed. |

| Temperature | 80-100 °C | Higher temperatures are needed to activate the C-Cl bond. |

| Reaction Time | 8-16 hours | Monitor by TLC or LC-MS. |

Step-by-Step Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

-

Add the anhydrous, degassed solvent, followed by the base (3.0 equiv.) and the terminal alkyne (1.5 equiv.).

-

Heat the reaction mixture to the desired temperature and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter to remove the amine salts.

-

Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

Protocol 4: Selective Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position

This protocol leverages the inherent electrophilicity of the C2 position of the 1,8-naphthyridine ring for selective substitution.[3][9]

Reaction Scheme: this compound + Nu-H → 4-Bromo-2-Nu-1,8-naphthyridine + HCl

| Parameter | Recommended Condition | Rationale |

| Nucleophile | Amine, Alkoxide, or Thiolate (2.0-3.0 equiv.) | A strong nucleophile is required to attack the electron-deficient ring. |

| Base (if needed) | K₂CO₃ or NaH (for alcohols/thiols) | To deprotonate the nucleophile. |

| Solvent | DMSO, DMF, or NMP | Polar aprotic solvents can accelerate SNAr reactions. |

| Temperature | 80-150 °C | Higher temperatures are often necessary to overcome the activation barrier. |

| Reaction Time | 6-24 hours | Monitor by TLC or LC-MS. |

Step-by-Step Procedure:

-

In a sealed tube, dissolve this compound (1.0 equiv.) in the chosen polar aprotic solvent.

-

Add the nucleophile (2.0-3.0 equiv.). If the nucleophile is an alcohol or thiol, add a base like K₂CO₃ or NaH to generate the corresponding alkoxide or thiolate in situ.

-

Seal the tube and heat the reaction mixture to the desired temperature with stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Mechanism Visualization

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion

The selective functionalization of this compound at the 2-chloro position is a challenging yet achievable synthetic goal. By carefully selecting the reaction type and optimizing the conditions, researchers can unlock a vast chemical space for the development of novel 1,8-naphthyridine derivatives. The protocols outlined in this application note provide a robust starting point for achieving high regioselectivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. It is anticipated that these methodologies will be invaluable tools for scientists in academia and industry engaged in the synthesis of complex heterocyclic molecules.

References

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

-

Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. ACS Publications. (2026, February 16). [Link]

-

Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides-Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. (n.d.). [Link]

-

CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. (2014, October 27). [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. (2019, December 18). [Link]

-

Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. (n.d.). [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. (2024, July 18). [Link]

-

Buchwald–Hartwig amination. Wikipedia. (n.d.). [Link]

-

A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. (n.d.). [Link]

-

Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. PMC. [Link]

-

Antitumor agents. 178. Synthesis and biological evaluation of substituted 2-aryl-1,8-naphthyridin-4(1H)-ones as antitumor agents that inhibit tubulin polymerization. PubMed. (n.d.). [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2025, August 6). [Link]

-

Synthesis of linear dibenzo[15][16]naphthyridines using 2-chloro-4-methylquinolines. (2025, August 9). [Link]

-

A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. (2025, August 6). [Link]

-

Sonogashira coupling. Wikipedia. (n.d.). [Link]

-

SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. (2025, August 7). [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30). [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018, August 20). [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. (n.d.). [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. (2021, August 9). [Link]

-

A Convenient One-Pot Synthesis of 2-Amino-4-Phenyl-1,8-Naphthyridine-3-Carbonitrile Derivatives. ResearchGate. (n.d.). [Link]

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. (n.d.). [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). [Link]

-

Palladium-catalyzed remote internal C(sp3)−H bond chlorination of alkenes. PMC. (2024, December 5). [Link]

-

Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Publication Corporation. (2019, September 28). [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. (2016, August 9). [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2022, September 24). [Link]

-

Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. (2020, April 24). [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). [Link]

-

Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. (2025, November 12). [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. (2020, July 16). [Link]

-

Aromatic Nucleophilic Substitution. Dalal Institute. (n.d.). [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. (n.d.). [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. (2024, August 5). [Link] 41.[15][16]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC. (2023, October 25). [Link]

-

Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]

-

C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. (2025, June 3). [Link]

-

17.1 Nucleophilic aromatic substitution. Organic Chemistry II - Lumen Learning. (n.d.). [Link]

Sources

- 1. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Bromo-Naphthyridines

Ticket ID: #NP-8492 Subject: Low yield/Stalled reaction in Bromo-naphthyridine cross-coupling Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

Executive Summary & Root Cause Analysis